4-Bromodexamisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromodexamisole is an organobromine compound with the chemical formula C7H7BrO. It is a colorless liquid with a pleasant smell similar to that of anise seed. This compound is one of the three isomers of bromoanisole, the others being 3-bromoanisole and 2-bromoanisole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromodexamisole involves the bromination of methoxybenzene. Under an oxidizing gas atmosphere, methoxybenzene and liquid bromine are dissolved into 1-butyl-3-methylimidazole nitrate. The reaction is carried out under closed conditions at temperatures ranging from 25°C to 100°C for more than one hour .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and a high raw material conversion rate, effectively reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-Bromodexamisole undergoes various chemical reactions, including:
Substitution Reactions: It forms Grignard reagents and organozinc derivatives.
Coupling Reactions: It participates in Suzuki and Heck coupling reactions.
Common Reagents and Conditions
Grignard Reagent Formation: Reacts with magnesium in dry ether.
Suzuki Coupling: Catalyzed by palladium pincer complexes.
Heck Reaction: Conducted in room-temperature ionic liquids.
Major Products Formed
Tris(4-methoxyphenyl)phosphine: Formed from the reaction with phosphorus trichloride.
Ethyl 4-methoxycinnamate: Result of the Heck reaction with ethyl acrylates.
Scientific Research Applications
4-Bromodexamisole is used in various scientific research applications:
Chemistry: As a brominating reagent and intermediate in synthetic chemistry.
Biology: Used in RNA extraction to eliminate DNA contamination.
Medicine: Acts as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of aryl 1,3-diketones and other organic compounds.
Mechanism of Action
The mechanism of action of 4-Bromodexamisole involves its ability to form reactive intermediates, such as Grignard reagents and organozinc derivatives. These intermediates participate in various coupling reactions, facilitating the formation of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoanisole
- 2-Bromoanisole
Uniqueness
4-Bromodexamisole is unique due to its specific reactivity and applications in forming Grignard reagents and participating in coupling reactions. Its ability to act as a brominating reagent and its use in RNA extraction further distinguish it from its isomers .
Properties
CAS No. |
71461-23-9 |
---|---|
Molecular Formula |
C11H11BrN2S |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
(6R)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2/t10-/m0/s1 |
InChI Key |
HTHGAIADRJRJOY-JTQLQIEISA-N |
Isomeric SMILES |
C1CSC2=N[C@@H](CN21)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.